3-Bromo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3-Bromo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound characterized by the presence of a bromine atom, a benzamide group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step process:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
4-Methylbenzaldehyde+Hydrazine Hydrate→4-Methylbenzylidenehydrazine
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Acylation Reaction: : The hydrazone intermediate is then reacted with 3-bromo-2-oxoethylbenzamide in the presence of a base such as triethylamine. This step involves the formation of the final product through nucleophilic substitution.
4-Methylbenzylidenehydrazine+3-Bromo-2-oxoethylbenzamide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
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Reduction: : Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
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Substitution: : The bromine atom in the benzamide ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Alcohol derivatives with potential changes in solubility and reactivity.
Substitution: A variety of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Bromo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to form stable complexes with metal ions and biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The bromine atom and benzamide group contribute to its binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- 4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- 2-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of the 4-methylbenzylidene group, which enhances its reactivity and binding properties. This structural feature allows for more diverse applications in both research and industrial settings.
Properties
CAS No. |
769146-91-0 |
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Molecular Formula |
C17H16BrN3O2 |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
3-bromo-N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16BrN3O2/c1-12-5-7-13(8-6-12)10-20-21-16(22)11-19-17(23)14-3-2-4-15(18)9-14/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
InChI Key |
PTRMNMXFKURLSG-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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